1-(4-tert-Butylphenyl)ethanamine HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

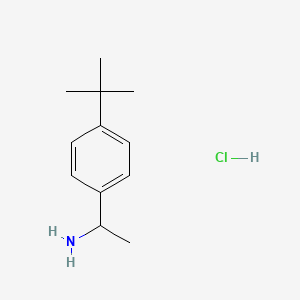

2D Structure

Properties

IUPAC Name |

1-(4-tert-butylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-9(13)10-5-7-11(8-6-10)12(2,3)4;/h5-9H,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCMEXXHUOHNLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(C)(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91552-71-5 | |

| Record name | Benzenemethanamine, 4-(1,1-dimethylethyl)-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91552-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(4-tert-Butylphenyl)ethanamine HCl

Abstract: This technical guide provides a comprehensive analysis of the chemical and physical properties of 1-(4-tert-Butylphenyl)ethanamine hydrochloride (HCl). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical data on the compound's molecular structure, spectroscopic profile, and safety protocols. It further offers expert insights into its synthetic pathway and relevance as a building block in medicinal chemistry, supported by detailed experimental procedures for key property determination.

Introduction and Molecular Overview

1-(4-tert-Butylphenyl)ethanamine HCl is a primary amine salt belonging to the phenethylamine class of compounds. Its structure is characterized by a benzene ring substituted at the para position with a bulky tert-butyl group and bearing a 1-aminoethyl side chain. The presence of a chiral center at the benzylic carbon (the carbon atom attached to both the phenyl ring and the amine group) means the compound can exist as two enantiomers, (R) and (S), or as a racemic mixture. This structural motif is of significant interest in pharmaceutical research, where phenethylamines are a well-established scaffold for neurologically active agents, and the tert-butyl group can impart favorable pharmacokinetic properties, such as increased lipophilicity and resistance to metabolic degradation.

This guide will elucidate the core chemical properties of the hydrochloride salt form, which is commonly used to improve the stability and aqueous solubility of the parent amine.

Physicochemical and Structural Properties

The functional utility of a chemical compound in a research or development setting is fundamentally dictated by its physical and chemical properties. The hydrochloride salt form enhances the compound's handling characteristics compared to the free base.

| Identifier / Property | Value / Description | Source(s) |

| IUPAC Name | 1-(4-tert-butylphenyl)ethan-1-amine hydrochloride | [1] |

| Synonyms | 1-(4-(tert-Butyl)phenyl)ethan-1-amine hydrochloride | [1][2][3] |

| CAS Number | 91552-71-5 | [1][4][5] |

| Molecular Formula | C₁₂H₂₀ClN | [1] |

| Molecular Weight | 213.75 g/mol | [1] |

| Appearance | White to off-white crystalline solid (typical for amine HCl salts). | |

| Melting Point | Data not consistently available in public literature; requires experimental determination (see Protocol 6.1). | |

| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and poorly soluble in non-polar organic solvents (e.g., hexanes, diethyl ether). | |

| Storage Conditions | Store at room temperature in a dry, well-ventilated place under an inert atmosphere.[1] Keep container tightly closed.[6][7] |

Chirality: The stereochemistry at the C1 position is a critical attribute. The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the specific stereoisomer ((R), (S), or racemic) must be known and controlled for applications in drug development.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for verifying the identity, structure, and purity of this compound. The following are the expected characteristic signals based on its molecular structure.

| Technique | Expected Key Signals and Interpretation |

| ¹H NMR | Aromatic Protons: Two doublets (~7.4 ppm, J ≈ 8.5 Hz), corresponding to the AA'BB' system of the para-substituted benzene ring. Methine Proton (-CH(NH₃⁺)-): A quartet (~4.5 ppm) due to coupling with the adjacent methyl group. Ammonium Protons (-NH₃⁺): A broad singlet, which may be exchangeable with D₂O. Ethyl Methyl Protons (-CH₃): A doublet (~1.7 ppm) coupled to the methine proton. tert-Butyl Protons (-C(CH₃)₃): A sharp singlet (~1.3 ppm) integrating to 9 protons, a highly characteristic signal. |

| ¹³C NMR | Aromatic Carbons: Four signals expected; two for the substituted carbons (ipso and para) and two for the unsubstituted carbons. Methine Carbon (-CH-): Signal around 50-55 ppm. Ethyl Methyl Carbon (-CH₃): Signal in the aliphatic region (~20 ppm). tert-Butyl Carbons: Two signals; one for the quaternary carbon and one for the three equivalent methyl carbons. |

| FT-IR (ATR) | N-H Stretch: A very broad and strong band in the 2800-3100 cm⁻¹ region, characteristic of an ammonium (R-NH₃⁺) salt. C-H Stretch: Signals just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region. |

| Mass Spec. (MS) | Analysis is performed on the free base. The expected (M+H)⁺ peak for the free amine (C₁₂H₁₉N) is at m/z 178.159.[8] A primary fragmentation pathway would be the benzylic cleavage to lose a methyl radical, resulting in a fragment at m/z 162. |

Synthesis Pathway and Rationale

A common and reliable method for synthesizing primary amines like 1-(4-tert-Butylphenyl)ethanamine is through the reductive amination of the corresponding ketone, 4'-tert-butylacetophenone. This process involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.

Caption: Proposed synthetic workflow for this compound.

Causality in Experimental Choices:

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often chosen because it is mild enough to not reduce the starting ketone but is highly effective at reducing the protonated imine intermediate, minimizing side reactions.

-

Salt Formation: The final step involves dissolving the purified free base in a non-polar, anhydrous solvent like diethyl ether and adding a solution of HCl. The highly polar HCl salt is insoluble in this medium and precipitates out, providing a simple and effective method of purification and isolation.

Application Insights for Drug Development

The structural components of this compound each contribute to its potential as a valuable scaffold in medicinal chemistry. Understanding these relationships is key to designing novel therapeutics.

Caption: Structure-property relationships for the core molecular scaffold.

-

Phenethylamine Core: This is a privileged scaffold that mimics endogenous neurotransmitters like dopamine and norepinephrine, making it a starting point for designing ligands for G-protein coupled receptors (GPCRs).

-

tert-Butyl Group: This large, lipophilic group serves two primary purposes. First, it increases the molecule's overall lipophilicity, which can enhance its ability to cross the blood-brain barrier. Second, it acts as a metabolic shield, sterically hindering the para-position of the phenyl ring, a common site of oxidative metabolism by cytochrome P450 enzymes.

-

Amine Group (HCl Salt): The primary amine is a key interaction point, capable of forming a salt bridge (ionic bond) with acidic residues (e.g., aspartic acid) in a receptor's binding pocket. The HCl salt form ensures the compound is predominantly ionized at physiological pH, which is crucial for aqueous solubility and formulation.

Safety, Handling, and Storage Protocols

Adherence to safety protocols is mandatory when handling any chemical reagent. Based on data for structurally related compounds, this compound should be handled with care.[6][7]

-

Hazard Identification:

-

Personal Protective Equipment (PPE):

-

Handling:

-

Storage:

Experimental Protocols

The following protocols describe standard, self-validating methods for determining key physicochemical properties.

Protocol: Melting Point Determination (Capillary Method)

-

Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement (Rapid Scan): Heat the sample rapidly (10-20 °C/min) to get an approximate melting range.

-

Measurement (Accurate Scan): Allow the apparatus to cool. Using a new sample, heat rapidly to within 20 °C of the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. A pure compound should have a sharp melting range (≤ 2 °C).

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

-

System Preparation: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial at a constant temperature (e.g., 25 °C). The excess solid should be clearly visible.

-

Equilibration: Agitate the vial using a mechanical shaker or stirrer for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Allow the suspension to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Calculation: Calculate the original concentration in the saturated solution, typically expressed in mg/mL or mol/L. This value represents the aqueous solubility.

Conclusion

This compound is a chiral primary amine with well-defined structural and spectroscopic characteristics. Its physicochemical properties, driven by the phenethylamine core, a sterically demanding tert-butyl group, and its formulation as a hydrochloride salt, make it a compound of significant interest. As a synthetic building block, it offers a robust scaffold for the development of novel molecules in medicinal chemistry, particularly for neurologically active agents. Proper handling and storage, in accordance with established safety guidelines, are essential for its effective and safe use in a research environment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound - CAS:91552-71-5 - 阿镁生物 [amaybio.com]

- 5. This compound|CAS 91552-71-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. PubChemLite - 1-(4-tert-butylphenyl)ethan-1-amine (C12H19N) [pubchemlite.lcsb.uni.lu]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 1-(4-tert-Butylphenyl)ethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1-(4-tert-Butylphenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical and chemical research. The document delves into the prevalent synthetic methodologies, focusing on the Leuckart-Wallach reaction, and offers a detailed experimental protocol, purification techniques, and characterization analysis.

I. Introduction and Significance

1-(4-tert-Butylphenyl)ethanamine and its hydrochloride salt are valuable building blocks in organic synthesis. The presence of a chiral center and the bulky tert-butyl group makes it a significant precursor for the development of various biologically active compounds. Its applications span from the synthesis of potential therapeutic agents to its use as a resolving agent for chiral acids.

II. Synthetic Pathways: A Comparative Analysis

The synthesis of 1-(4-tert-Butylphenyl)ethanamine HCl is primarily achieved through the reductive amination of 4'-tert-butylacetophenone. While various reductive amination methods exist, the Leuckart-Wallach reaction is a classical and widely employed approach.[1]

A. The Leuckart-Wallach Reaction: A Classic Approach

The Leuckart-Wallach reaction facilitates the conversion of aldehydes or ketones into amines using formic acid or its derivatives as both the reducing agent and the nitrogen source.[1][2] This one-pot reaction is advantageous due to its simplicity and the use of readily available and inexpensive reagents.[2]

The reaction typically proceeds by heating the ketone with ammonium formate or formamide.[1] The mechanism involves the initial formation of an iminium ion, which is subsequently reduced by a hydride transfer from a formate anion or formic acid.[2] A key intermediate in this process is the N-formyl derivative of the target amine, which is then hydrolyzed to yield the primary amine.[2]

Key Considerations for the Leuckart-Wallach Reaction:

-

Temperature: The reaction requires high temperatures, often exceeding 165°C, to proceed efficiently.[1]

-

Byproducts: A common byproduct is the N-formylated amine, which necessitates a subsequent hydrolysis step to obtain the desired primary amine.[2]

-

Reagent Choice: While both ammonium formate and formamide can be used, ammonium formate often provides better yields.[1]

B. Alternative Reductive Amination Methods

Modern organic synthesis offers several alternatives to the classical Leuckart-Wallach reaction, often providing milder reaction conditions and higher selectivities. These methods typically involve a two-step process: the formation of an imine or enamine, followed by reduction with a suitable reducing agent.

Common reducing agents for this purpose include:

-

Sodium borohydride (NaBH4)

-

Sodium cyanoborohydride (NaBH3CN)

-

Sodium triacetoxyborohydride (NaBH(OAc)3)[3]

-

Catalytic hydrogenation (e.g., H2/Pd-C)

While these methods can be highly effective, they may require more stringent control of reaction conditions and the use of more expensive reagents compared to the Leuckart-Wallach reaction.

III. Experimental Protocol: Synthesis via the Leuckart-Wallach Reaction

This section provides a detailed, step-by-step methodology for the synthesis of this compound, commencing with the preparation of the precursor, 4'-tert-butylacetophenone.

Part 1: Synthesis of 4'-tert-Butylacetophenone

This Friedel-Crafts acylation reaction serves as the foundational step for producing the ketone precursor.

-

Reaction: tert-Butylbenzene is acylated with acetyl chloride using aluminum chloride as a Lewis acid catalyst in a suitable solvent like carbon tetrachloride.[4]

-

Procedure:

-

Anhydrous aluminum chloride is suspended in carbon tetrachloride.[4]

-

Acetyl chloride is added to the stirred suspension at a temperature below 10°C.[4]

-

tert-Butylbenzene is then added portion-wise, maintaining the temperature below 5°C.[4]

-

After the addition is complete, the reaction mixture is stirred for an additional hour without cooling.[4]

-

The reaction is quenched by pouring the mixture into a mixture of ice, water, and hydrochloric acid.[4]

-

The organic layer is separated, washed to neutrality, and dried.[4]

-

The solvent is removed by distillation to yield crude 4'-tert-butylacetophenone.[4]

-

Part 2: Synthesis of this compound

This part details the core Leuckart-Wallach reaction followed by hydrolysis and salt formation.

-

Step 2a: Leuckart-Wallach Reaction - Formation of N-(1-(4-(tert-butyl)phenyl)ethyl)formamide

-

Procedure:

-

4'-tert-Butylacetophenone is mixed with an excess of formamide.

-

Formic acid is added to the mixture.

-

The reaction mixture is heated to a high temperature (typically 180-200°C) for several hours.[5]

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the crude N-formyl intermediate is isolated, often through extraction.[5]

-

-

-

Step 2b: Hydrolysis of the Formamide Intermediate

-

Procedure:

-

The crude N-(1-(4-(tert-butyl)phenyl)ethyl)formamide is treated with an aqueous acid solution (e.g., hydrochloric acid) or a basic solution (e.g., sodium hydroxide).

-

The mixture is heated under reflux to facilitate the hydrolysis of the formamide to the corresponding primary amine.

-

After cooling, the reaction mixture is worked up to isolate the free amine.

-

-

-

Step 2c: Formation of the Hydrochloride Salt

-

Procedure:

-

The isolated 1-(4-tert-butylphenyl)ethanamine is dissolved in a suitable organic solvent (e.g., diethyl ether, isopropanol).

-

A solution of hydrochloric acid (either gaseous or dissolved in a solvent like isopropanol) is added to the amine solution.

-

The hydrochloride salt precipitates out of the solution and can be collected by filtration.

-

-

IV. Purification and Characterization

A. Purification

The crude this compound is typically purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. This process removes impurities and yields a crystalline solid.

B. Characterization

The identity and purity of the synthesized compound are confirmed using various analytical techniques:

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy is used to confirm the presence and connectivity of all protons in the molecule. The spectrum will show characteristic signals for the aromatic protons, the methine proton, the methyl protons, and the tert-butyl protons.

-

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorptions include those for the N-H bonds of the ammonium salt and the C-H bonds of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

Quantitative Data Summary

| Parameter | Value | Reference |

| Molecular Formula | C12H20ClN | [6] |

| Molecular Weight | 213.75 g/mol | [6] |

| Appearance | White to off-white crystalline solid | |

| Storage Temperature | Room Temperature, Inert atmosphere | [6] |

V. Visualization of the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound via the Leuckart-Wallach reaction.

Caption: Synthesis pathway of this compound.

VI. Conclusion

The synthesis of this compound via the Leuckart-Wallach reaction is a robust and well-established method. This guide has provided a detailed technical overview of the synthesis, including a comparative analysis of synthetic routes, a comprehensive experimental protocol, and methods for purification and characterization. This information is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. docsity.com [docsity.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis of N-[1-(4-iodophenyl)ethyl]-N-ethylformamide | Poster Board #1067 - American Chemical Society [acs.digitellinc.com]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 1-(4-tert-Butylphenyl)ethanamine HCl (CAS: 91552-71-5) for Advanced Research and Pharmaceutical Development

This guide provides a comprehensive technical overview of 1-(4-tert-Butylphenyl)ethanamine hydrochloride (CAS Number 91552-71-5), a key chemical intermediate. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, purification, analytical characterization, and strategic applications of this compound, emphasizing the scientific rationale behind the described methodologies.

Introduction: Strategic Importance in Medicinal Chemistry

1-(4-tert-Butylphenyl)ethanamine and its derivatives are valuable building blocks in modern medicinal chemistry. The core structure, a substituted phenethylamine, is a common scaffold in biologically active molecules. The defining feature of this particular intermediate is the para-tert-butyl group on the phenyl ring. This bulky, lipophilic moiety is often strategically incorporated into drug candidates to enhance their metabolic stability and membrane permeability. By sterically hindering potential sites of metabolism on the aromatic ring and increasing the overall lipophilicity of a molecule, the tert-butylphenyl group can significantly improve the pharmacokinetic profile of a potential therapeutic agent.[1] This makes 1-(4-tert-Butylphenyl)ethanamine HCl a crucial starting material for the synthesis of novel compounds in various therapeutic areas, including anti-inflammatory agents and central nervous system modulators.[2][3][4]

Physicochemical Properties & Handling

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use and storage.

| Property | Value | Source |

| CAS Number | 91552-71-5 | [Guidechem][5] |

| Molecular Formula | C₁₂H₂₀ClN | [Guidechem][5] |

| Molecular Weight | 213.75 g/mol | [Guidechem][5] |

| Appearance | White to off-white crystalline solid (predicted) | General knowledge |

| Storage Conditions | Inert atmosphere, Room Temperature | [Guidechem][5] |

Safety & Handling:

This compound should be handled in accordance with good laboratory practices. It is advisable to work in a well-ventilated area or under a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times to avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis and Purification: A Step-by-Step Protocol

The most common and efficient laboratory-scale synthesis of 1-(4-tert-Butylphenyl)ethanamine is achieved through the reductive amination of 4'-tert-butylacetophenone. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a robust and well-established method for this transformation.[6][7][8][9]

Synthesis Workflow

Caption: Synthetic and purification workflow for this compound.

Detailed Experimental Protocol

Part A: Synthesis of 1-(4-tert-Butylphenyl)ethanamine (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4'-tert-butylacetophenone (1 equivalent) and ammonium formate (3-4 equivalents).

-

Causality: An excess of ammonium formate is used to drive the reaction to completion and to serve as the reaction medium.

-

-

Reaction Execution: Heat the mixture with stirring to 160-180 °C. The reaction is typically complete within 4-6 hours, which can be monitored by Thin Layer Chromatography (TLC).

-

Self-Validation: Monitor the disappearance of the starting ketone by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

-

-

Hydrolysis of the Formyl Intermediate: After cooling the reaction mixture to room temperature, add a 10-20% aqueous solution of hydrochloric acid. Heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate N-formyl derivative.

-

Work-up: Cool the mixture and transfer it to a separatory funnel. Basify the aqueous layer with a concentrated solution of sodium hydroxide (e.g., 40% w/v) until the pH is >12.

-

Causality: Basification deprotonates the amine hydrochloride, rendering the free amine soluble in an organic solvent.

-

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-tert-Butylphenyl)ethanamine as an oil.

Part B: Purification and Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude amine free base in a suitable organic solvent. A mixture of isopropanol and diethyl ether is often effective.[10]

-

Salt Formation: Slowly add a solution of anhydrous hydrogen chloride in diethyl ether or isopropanol (1.1 equivalents) to the stirred solution of the amine.

-

Crystallization: The hydrochloride salt will precipitate out of the solution. The crystallization process can be aided by cooling the mixture in an ice bath.[12][13]

-

Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography is a powerful tool for assessing both the purity and, if applicable, the enantiomeric excess of the synthesized amine.

Achiral Purity Analysis (Reversed-Phase HPLC):

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for purity analysis of small organic molecules. |

| Mobile Phase | Acetonitrile:Water with 0.1% TFA (Gradient) | Provides good peak shape and resolution. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm and 254 nm | Aromatic nature of the compound allows for UV detection. |

Chiral Separation (Normal Phase HPLC):

The separation of enantiomers is critical if the compound is to be used in stereospecific synthesis. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for resolving chiral amines.[14][15][16][17][18]

| Parameter | Recommended Starting Condition | Rationale |

| Column | Chiralpak® IA, IB, or IC (or similar amylose/cellulose-based CSP) | These columns have a broad applicability for chiral amines.[14] |

| Mobile Phase | Hexane:Isopropanol (90:10) with 0.1% Diethylamine (DEA) | A common mobile phase for chiral separations of amines.[14] |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at 220 nm | - |

-

Causality: The basic additive (DEA) is crucial for obtaining good peak shapes by minimizing interactions between the amine and residual acidic silanol groups on the silica support of the CSP.[14]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ 7.35 (d, J=8.4 Hz, 2H): Aromatic protons ortho to the ethanamine group.

-

δ 7.20 (d, J=8.4 Hz, 2H): Aromatic protons meta to the ethanamine group.

-

δ 4.15 (q, J=6.8 Hz, 1H): Methine proton (CH) of the ethanamine group.

-

δ 1.5-1.7 (br s, 2H): Amine protons (NH₂). Note: This signal can be broad and its chemical shift is concentration and solvent dependent. It will exchange with D₂O.

-

δ 1.45 (d, J=6.8 Hz, 3H): Methyl protons (CH₃) of the ethanamine group.

-

δ 1.30 (s, 9H): Protons of the tert-butyl group.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ 149.0: Quaternary aromatic carbon attached to the tert-butyl group.

-

δ 142.0: Quaternary aromatic carbon attached to the ethanamine group.

-

δ 126.0: Aromatic CH carbons meta to the ethanamine group.

-

δ 125.5: Aromatic CH carbons ortho to the ethanamine group.

-

δ 51.0: Methine carbon (CH) of the ethanamine group.

-

δ 34.5: Quaternary carbon of the tert-butyl group.

-

δ 31.5: Methyl carbons of the tert-butyl group.

-

δ 24.5: Methyl carbon (CH₃) of the ethanamine group.

-

Mass Spectrometry (MS):

Electron Impact (EI) mass spectrometry will provide information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 177 (for the free base). This peak may be of low intensity.

-

Base Peak: The most prominent peak is expected at m/z = 162 , resulting from the alpha-cleavage and loss of a methyl radical (CH₃•), which is a characteristic fragmentation pathway for such amines.[19][20][21][22]

-

Other Fragments:

-

m/z = 120: Loss of the entire ethylamine group.

-

m/z = 57: Corresponding to the tert-butyl cation.

-

Analytical Workflow Diagram

Caption: A comprehensive analytical workflow for quality control.

Conclusion

This compound is a strategically important intermediate in pharmaceutical research and development. Its synthesis via the Leuckart reaction of 4'-tert-butylacetophenone is a reliable and scalable method. Proper purification through crystallization of the hydrochloride salt is crucial for obtaining a high-purity final product. The analytical methods detailed in this guide, including HPLC for purity and enantiomeric separation, and NMR and MS for structural confirmation, provide a robust framework for quality control. The insights into the role of the tert-butylphenyl moiety in enhancing the pharmacokinetic properties of drug candidates underscore the value of this compound in the design of next-generation therapeutics.

References

- 1. rsc.org [rsc.org]

- 2. EP0318090A2 - Tert-butyl phenyl compounds as anti-inflammatory agents - Google Patents [patents.google.com]

- 3. Novel derivatives of bio-affecting phenolic compounds and pharmaceutical composition containing them - Patent 0046270 [data.epo.org]

- 4. researchgate.net [researchgate.net]

- 5. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 8. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. yakhak.org [yakhak.org]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. bgb-analytik.com [bgb-analytik.com]

- 18. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. whitman.edu [whitman.edu]

- 22. chemguide.co.uk [chemguide.co.uk]

An In-Depth Technical Guide to the Molecular Structure of 1-(4-tert-Butylphenyl)ethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(4-tert-Butylphenyl)ethanamine hydrochloride (HCl). As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural integrity is paramount.[1] This document delineates the synthesis of the title compound and offers a detailed elucidation of its structure through a multi-faceted analytical approach, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific rigor and trustworthiness.

Introduction

1-(4-tert-Butylphenyl)ethanamine and its hydrochloride salt are pivotal building blocks in organic synthesis. The presence of a chiral center and the lipophilic tert-butyl group makes it a valuable precursor for creating diverse molecular architectures with potential biological activity. Its applications span the development of novel therapeutic agents and specialized agrochemicals. A precise understanding of its three-dimensional structure and spectroscopic fingerprint is essential for quality control, reaction optimization, and regulatory compliance in drug development.

This guide presents a holistic view of the molecule, from its rational synthesis to its detailed structural characterization, providing researchers with the foundational knowledge required for its effective utilization.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(4-tert-Butylphenyl)ethanamine HCl is presented in Table 1.

| Property | Value | Source |

| CAS Number | 91552-71-5 | [1] |

| Molecular Formula | C₁₂H₂₀ClN | [1] |

| Molecular Weight | 213.75 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol, and ethanol |

Synthesis of this compound

The synthesis of 1-(4-tert-Butylphenyl)ethanamine is most effectively achieved through the reductive amination of 4'-tert-butylacetophenone. This method is favored for its high yield and selectivity. An alternative, classic approach is the Leuckart reaction, which utilizes formamide or ammonium formate.

Preferred Method: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (4'-tert-butylacetophenone) with an amine source (ammonia) to form an imine intermediate, which is then reduced in situ to the desired primary amine. The use of a mild and selective reducing agent is critical to prevent the reduction of the starting ketone.

Experimental Protocol: Reductive Amination of 4'-tert-butylacetophenone

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-tert-butylacetophenone (1 equivalent) in methanol. Add ammonium chloride (1.5 equivalents) and a 28% aqueous solution of ammonium hydroxide (5 equivalents).

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once the formation of the imine is substantial, cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C. Causality: The portion-wise addition of the reducing agent controls the exothermic reaction and prevents side reactions.

-

Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours until the reduction is complete (monitored by TLC or GC-MS). Carefully add water to quench the excess NaBH₄.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Salt Formation: Filter the solution and bubble dry hydrogen chloride (HCl) gas through the filtrate, or add a solution of HCl in a suitable solvent (e.g., diethyl ether, isopropanol). The hydrochloride salt of the amine will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Alternative Method: Leuckart Reaction

The Leuckart reaction provides a one-pot method for the reductive amination of ketones. It involves heating the ketone with ammonium formate or formamide, which serves as both the ammonia source and the reducing agent.

Experimental Protocol: Leuckart Reaction of 4'-tert-butylacetophenone

-

Reaction Setup: In a flask equipped with a reflux condenser and a Dean-Stark trap, combine 4'-tert-butylacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).

-

Heating: Heat the mixture to 160-185 °C. Water will be formed during the reaction and can be removed azeotropically. Expert Insight: The removal of water drives the equilibrium towards the formation of the formamide intermediate.

-

Hydrolysis: After several hours of heating, cool the reaction mixture. Add concentrated hydrochloric acid and reflux the mixture to hydrolyze the intermediate N-formyl derivative to the primary amine.

-

Workup and Purification: After cooling, make the solution alkaline with a sodium hydroxide solution and extract the free amine with an organic solvent. The hydrochloride salt is then prepared and purified as described in the reductive amination protocol.

Caption: Synthetic routes to this compound.

Structural Elucidation

The molecular structure of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides complementary information, leading to a comprehensive structural assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) and multiplicities for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are as follows:

-

δ ~ 8.5-9.0 ppm (broad singlet, 3H): This signal corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness of the peak is due to quadrupolar relaxation and exchange with residual water.

-

δ ~ 7.4-7.6 ppm (multiplet, 4H): These signals arise from the four aromatic protons on the benzene ring. The para-substitution pattern will likely result in two doublets, characteristic of an AA'BB' spin system.

-

δ ~ 4.2-4.4 ppm (quartet, 1H): This multiplet is assigned to the methine proton (-CH) adjacent to the ammonium group and the aromatic ring. It is split into a quartet by the three protons of the adjacent methyl group.

-

δ ~ 1.5-1.7 ppm (doublet, 3H): This doublet corresponds to the three protons of the methyl group (-CH₃) on the ethylamine chain. It is split by the adjacent methine proton.

-

δ ~ 1.3 ppm (singlet, 9H): This sharp singlet is characteristic of the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The expected chemical shifts for the distinct carbon atoms are:

-

δ ~ 150-155 ppm: Quaternary aromatic carbon attached to the tert-butyl group.

-

δ ~ 135-140 ppm: Quaternary aromatic carbon attached to the ethylamine group.

-

δ ~ 125-130 ppm: Aromatic CH carbons.

-

δ ~ 50-55 ppm: Methine carbon (-CH) of the ethylamine chain.

-

δ ~ 34-36 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~ 31-33 ppm: Methyl carbons of the tert-butyl group.

-

δ ~ 20-25 ppm: Methyl carbon (-CH₃) of the ethylamine chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. For this compound, the key absorption bands are:

-

~3000-2800 cm⁻¹ (broad): This broad absorption is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺).[2][3]

-

~2960-2870 cm⁻¹ (strong, sharp): These bands correspond to the C-H stretching vibrations of the tert-butyl and methyl groups.[2]

-

~1610 and ~1510 cm⁻¹ (medium): These absorptions are due to the C=C stretching vibrations within the aromatic ring.

-

~1500-1400 cm⁻¹ (medium): N-H bending vibrations of the ammonium group.

-

~830 cm⁻¹ (strong): This band is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.

Caption: Workflow for the structural elucidation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the free base, 1-(4-tert-Butylphenyl)ethanamine, under Electron Ionization (EI), the following key fragments are expected:

-

Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of the free base (m/z 177). The intensity may be weak due to facile fragmentation.

-

Base Peak (m/z 162): This is often the most intense peak and results from the loss of a methyl radical (•CH₃) from the molecular ion via alpha-cleavage, a characteristic fragmentation pathway for amines.[4] This forms a stable benzylic cation.

-

Fragment at m/z 120: This peak can arise from the loss of the entire ethylamine side chain, leaving the tert-butylbenzene cation.

-

Fragment at m/z 57: This corresponds to the tert-butyl cation, [C(CH₃)₃]⁺.

The combination of these spectroscopic data provides a self-validating system for the confirmation of the molecular structure of this compound.

Conclusion

This technical guide has detailed the synthesis and comprehensive structural elucidation of this compound. The provided experimental protocols for reductive amination and the Leuckart reaction offer reliable methods for its preparation. The in-depth analysis of NMR, FT-IR, and Mass Spectrometry data establishes a clear and verifiable spectroscopic profile for this important chemical intermediate. This information is critical for researchers and professionals in ensuring the quality and identity of the compound in their synthetic and developmental endeavors.

References

Spectroscopic Data of 1-(4-tert-Butylphenyl)ethanamine HCl: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(4-tert-Butylphenyl)ethanamine hydrochloride (HCl). The information herein is curated for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide emphasizes the principles behind spectroscopic analysis and the interpretation of the resulting data for the structural elucidation and characterization of this compound.

Introduction to 1-(4-tert-Butylphenyl)ethanamine HCl

1-(4-tert-Butylphenyl)ethanamine is a primary amine belonging to the phenethylamine class of compounds.[1] As with many substituted phenethylamines, it holds potential interest in medicinal chemistry and drug discovery due to its structural similarity to known psychoactive compounds and neurotransmitters.[2] The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical development and handling.

Accurate spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring the identity, purity, and structure of the target molecule. This guide will delve into the expected spectroscopic signatures of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is crucial as it can influence the chemical shifts of exchangeable protons (e.g., -NH₃⁺).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.45 | Doublet | 2H | Ar-H (ortho to -CH(NH₃⁺)CH₃) |

| ~7.35 | Doublet | 2H | Ar-H (ortho to -C(CH₃)₃) |

| ~4.4 | Quartet | 1H | -CH(NH₃⁺)CH₃ |

| ~1.6 | Doublet | 3H | -CH(NH₃⁺)CH₃ |

| ~1.25 | Singlet | 9H | -C(CH₃)₃ |

Interpretation of the ¹H NMR Spectrum:

-

-NH₃⁺ Protons (~8.6 ppm): The protons of the ammonium group are expected to be significantly deshielded due to the positive charge on the nitrogen atom. Their signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water in the solvent.

-

Aromatic Protons (~7.35-7.45 ppm): The para-substituted benzene ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The protons closer to the electron-withdrawing ethylammonium group will be slightly downfield compared to those closer to the electron-donating tert-butyl group.

-

Methine Proton (-CH, ~4.4 ppm): This proton is adjacent to the electron-withdrawing ammonium group and the aromatic ring, causing a significant downfield shift. It will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

-

Methyl Protons (-CH₃, ~1.6 ppm): These protons are coupled to the methine proton, resulting in a doublet.

-

tert-Butyl Protons (-C(CH₃)₃, ~1.25 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic signature for this group.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is detailed below.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Ar-C (quaternary, attached to -C(CH₃)₃) |

| ~138 | Ar-C (quaternary, attached to -CH(NH₃⁺)CH₃) |

| ~127 | Ar-CH (ortho to -CH(NH₃⁺)CH₃) |

| ~126 | Ar-CH (ortho to -C(CH₃)₃) |

| ~50 | -CH(NH₃⁺)CH₃ |

| ~34 | -C(CH₃)₃ (quaternary) |

| ~31 | -C(CH₃)₃ (methyls) |

| ~21 | -CH(NH₃⁺)CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Carbons (~126-150 ppm): Four signals are expected for the aromatic carbons due to the para-substitution pattern. The two quaternary carbons will have distinct chemical shifts, with the one bearing the tert-butyl group being further downfield.

-

Methine Carbon (-CH, ~50 ppm): This carbon is deshielded due to its attachment to the nitrogen atom and the aromatic ring.

-

tert-Butyl Carbons (~31 and ~34 ppm): The quaternary carbon of the tert-butyl group will appear around 34 ppm, while the three equivalent methyl carbons will give a signal around 31 ppm.

-

Methyl Carbon (-CH₃, ~21 ppm): The methyl carbon of the ethylamine side chain will be found at a relatively upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

A typical procedure for obtaining an FTIR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: The KBr pellet method is common for solid samples. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

-

Background Correction: A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Predicted IR Absorption Bands

The following table summarizes the key predicted IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2800 | Strong, Broad | N-H stretching (from -NH₃⁺) |

| ~2960 | Strong | C-H stretching (aliphatic) |

| ~1600 & ~1500 | Medium | C=C stretching (aromatic ring) |

| ~1500-1600 | Medium | N-H bending (asymmetric and symmetric from -NH₃⁺) |

| ~830 | Strong | C-H out-of-plane bending (para-substituted aromatic) |

Interpretation of the IR Spectrum:

-

N-H Stretching (~3000-2800 cm⁻¹): The most prominent feature for a primary amine hydrochloride is a very broad and strong absorption in this region, corresponding to the stretching vibrations of the N-H bonds in the -NH₃⁺ group. This broadness is due to extensive hydrogen bonding in the solid state.

-

C-H Stretching (~2960 cm⁻¹): Strong absorptions in this region are due to the stretching vibrations of the C-H bonds in the tert-butyl and methyl groups.

-

Aromatic C=C Stretching (~1600 & ~1500 cm⁻¹): These medium-intensity peaks are characteristic of the carbon-carbon double bond stretching within the benzene ring.

-

N-H Bending (~1500-1600 cm⁻¹): The bending vibrations of the N-H bonds in the ammonium group typically appear in this region.

-

Para-Substitution Pattern (~830 cm⁻¹): A strong band in this region is indicative of the out-of-plane C-H bending of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

A common method for analyzing a compound like this compound is Electrospray Ionization (ESI) Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent, often a mixture of water and methanol or acetonitrile, with a small amount of formic acid to promote protonation.

-

Infusion and Ionization: The solution is infused into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum Data

For 1-(4-tert-Butylphenyl)ethanamine (free base, C₁₂H₁₉N, Molecular Weight: 177.29 g/mol ), the following fragments are predicted in an ESI-MS spectrum. The HCl salt will dissociate in the ESI source, and the free base will be protonated.

| m/z | Predicted Fragment |

| 178.16 | [M+H]⁺ (Protonated Molecule) |

| 162.15 | [M+H - NH₃]⁺ |

| 133.10 | [C₁₀H₁₃]⁺ |

| 119.09 | [C₉H₁₁]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation of the Mass Spectrum:

-

Protonated Molecule ([M+H]⁺, m/z 178.16): In ESI-MS, the base peak is often the protonated molecule. For 1-(4-tert-butylphenyl)ethanamine, this would be at an m/z corresponding to the molecular weight of the free base plus the mass of a proton.

-

Loss of Ammonia ([M+H - NH₃]⁺, m/z 162.15): A common fragmentation pathway for primary amines is the loss of ammonia from the protonated molecule.

-

Benzylic Cleavage: The bond between the alpha and beta carbons of the ethylamine side chain is prone to cleavage. This would result in the formation of a stable benzylic carbocation.

-

Other Fragments: Further fragmentation of the molecule can lead to the formation of smaller ions, such as the tropylium ion (m/z 91.05), which is a common fragment for alkyl-substituted benzene compounds.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS data provides a robust spectroscopic profile for this compound. The ¹H and ¹³C NMR spectra are expected to clearly define the carbon-hydrogen framework, with characteristic signals for the para-substituted aromatic ring, the ethylamine side chain, and the tert-butyl group. The IR spectrum will be dominated by the broad N-H stretching of the ammonium salt, confirming the presence of this functional group. Finally, mass spectrometry will confirm the molecular weight and provide insights into the fragmentation patterns, which are consistent with the structure of a substituted phenethylamine. This detailed spectroscopic guide serves as a valuable resource for the identification and characterization of this compound in research and development settings.

References

(S)-1-(4-tert-butylphenyl)ethanamine HCl properties

An In-depth Technical Guide to (S)-1-(4-tert-butylphenyl)ethanamine HCl

Introduction

(S)-1-(4-tert-butylphenyl)ethanamine hydrochloride is a chiral primary amine salt of significant interest to researchers and professionals in drug development and synthetic organic chemistry. As a single enantiomer, it serves as a crucial chiral building block for the synthesis of complex, stereochemically defined molecules. Its structure, featuring a bulky tert-butyl group on a phenyl ring attached to a chiral ethylamine backbone, makes it a valuable intermediate in the creation of novel therapeutic agents. This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, applications, and handling procedures, intended for a scientific audience.

Physicochemical and Computed Properties

The fundamental properties of (S)-1-(4-tert-butylphenyl)ethanamine HCl are summarized below. Proper storage is critical to maintain its integrity; it should be kept in a tightly closed container, preferably under an inert atmosphere and refrigerated. The compound is noted to be sensitive to air and light.

| Property | Value | Reference(s) |

| CAS Number | 1415303-39-7 | [1][2][3] |

| Molecular Formula | C₁₂H₂₀ClN | [1][2][4] |

| Molecular Weight | 213.75 g/mol | [1][2][3][4] |

| Synonyms | (S)-1-(4-(tert-butyl)phenyl)ethan-1-amine hcl | [1][2] |

| Storage Temperature | Inert atmosphere, Room Temperature or 2 - 8 °C | [4] |

| Hydrogen Bond Donor | 2 | [4] |

| Hydrogen Bond Acceptor | 1 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis and Chiral Purity

The synthesis of enantiomerically pure (S)-1-(4-tert-butylphenyl)ethanamine HCl typically involves two key stages: the synthesis of the racemic base followed by chiral resolution.

Synthesis of Racemic 1-(4-tert-butylphenyl)ethanamine

The standard industrial approach to synthesizing the racemic amine is through the reductive amination of 4'-tert-butylacetophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the primary amine. Various reducing agents can be employed for this transformation.

Chiral Resolution

Achieving high enantiomeric purity is paramount for applications in drug development. Classical resolution via diastereomeric salt formation is a robust and well-established method for separating the racemic amine.[5]

Principle of Resolution: The core principle involves reacting the racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid, known as a resolving agent.[6] This reaction produces a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[5][7] Common resolving agents for amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[5]

The general workflow for this critical process is outlined below.

References

(R)-1-(4-tert-butylphenyl)ethanamine HCl synthesis

An In-depth Technical Guide to the Synthesis of (R)-1-(4-tert-butylphenyl)ethanamine HCl

Introduction: The Significance of a Chiral Amine

(R)-1-(4-tert-butylphenyl)ethanamine hydrochloride is a chiral primary amine of significant interest in medicinal and materials chemistry. As a chiral building block, or "pharmacophore," its stereochemically defined structure is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1] The specific spatial arrangement of the amine group is fundamental to its interaction with biological targets, such as enzymes and receptors, where stereochemistry dictates efficacy and can mitigate off-target effects.[1] This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound, focusing on the underlying chemical principles, practical execution, and comparative analysis to inform researchers and process chemists.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a single enantiomer like (R)-1-(4-tert-butylphenyl)ethanamine fundamentally diverges into two strategic approaches, starting from the prochiral ketone, 4'-tert-butylacetophenone.[2][3][4]

-

Asymmetric Synthesis: This modern approach introduces chirality directly by converting the prochiral ketone into the desired single enantiomer of the amine. This is typically achieved through diastereoselective or enantioselective reactions, such as reductive amination using chiral auxiliaries or catalysts.[5][6] This strategy is often more atom-economical.

-

Chiral Resolution: This classical method involves the initial synthesis of a racemic mixture (an equal mixture of R and S enantiomers) of the amine, followed by separation of the desired enantiomer.[7] The most common technique is the formation of diastereomeric salts with a chiral resolving agent, which can be separated based on differences in physical properties like solubility.[7][8]

The choice between these strategies depends on factors such as scale, cost of reagents, desired enantiomeric purity, and developmental stage.

Figure 1: High-level synthetic strategies originating from 4'-tert-butylacetophenone.

Part 1: Asymmetric Synthesis via Chiral Auxiliary

One of the most robust and widely adopted methods for asymmetric amine synthesis is the use of a chiral auxiliary.[9] The Ellman auxiliary, tert-butanesulfinamide (tBS), is particularly effective for the preparation of a vast range of chiral amines from simple ketones.[5][10] The synthesis proceeds through a diastereoselective addition to a chiral tert-butanesulfinimine intermediate.

Causality and Mechanism: The success of this method hinges on the chiral sulfinyl group, which directs the nucleophilic attack (in this case, hydride reduction) to one face of the C=N double bond. The bulky tert-butyl group creates significant steric hindrance, forcing the reducing agent to approach from the less hindered face, thereby establishing the desired stereocenter with high diastereoselectivity.

Figure 2: Workflow for the asymmetric synthesis using Ellman's chiral auxiliary.

Experimental Protocol: Asymmetric Reductive Amination

Step 1: Formation of (R,E)-N-(1-(4-(tert-butyl)phenyl)ethylidene)-2-methylpropane-2-sulfinamide

-

To a flask charged with 4'-tert-butylacetophenone (1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (1.05 eq), add anhydrous tetrahydrofuran (THF, ~5 M).

-

Add titanium(IV) ethoxide (1.5 eq) dropwise.

-

Heat the mixture to reflux (approx. 65-70 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the ketone.

-

Cool the reaction to room temperature and pour it into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-sulfinylimine, which is often used directly in the next step.

Step 2: Diastereoselective Reduction

-

Dissolve the crude N-sulfinylimine from the previous step in anhydrous THF (~0.2 M) and cool the solution to -40 °C in an acetonitrile/dry ice bath.

-

Slowly add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Stir the reaction at -40 °C for 4-6 hours, monitoring by TLC for completion.

-

Quench the reaction by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude sulfinamide product.

Step 3: Cleavage of the Auxiliary

-

Dissolve the crude sulfinamide in methanol (~0.5 M).

-

Add a solution of hydrogen chloride in diethyl ether or 1,4-dioxane (3.0-4.0 eq) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-2 hours, during which the hydrochloride salt of the product typically precipitates.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford (R)-1-(4-tert-butylphenyl)ethanamine HCl.

Part 2: Synthesis via Chiral Resolution of a Racemic Mixture

This classical pathway involves the non-stereoselective synthesis of the amine, followed by separation of the enantiomers. It remains a viable and cost-effective method, especially at a large scale, provided an efficient resolution agent and procedure can be identified.[8]

Stage 1: Synthesis of Racemic 1-(4-tert-butylphenyl)ethanamine

The most direct method for preparing the racemic amine is through reductive amination of 4'-tert-butylacetophenone.[11][12] The Leuckart-Wallach reaction is a classic one-pot method for this transformation.[13]

Causality and Mechanism: The Leuckart reaction utilizes formic acid or its derivatives (like ammonium formate) as both the nitrogen source and the reducing agent.[13] The ketone first reacts with ammonia (from ammonium formate) to form an imine. A hydride is then transferred from a formic acid molecule (or formate ion) to the imine, reducing it to the amine.

Experimental Protocol: Leuckart Reductive Amination

-

Combine 4'-tert-butylacetophenone (1.0 eq) and ammonium formate (3.0-5.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to 160-180 °C and maintain for 6-12 hours. The reaction is typically run neat.

-

Cool the reaction mixture and add 10% aqueous hydrochloric acid until acidic. This hydrolyzes any remaining formamide intermediate. Heat the mixture at reflux for an additional 2-4 hours.

-

Cool the solution and make it strongly basic (pH > 12) with 20-40% aqueous sodium hydroxide.

-

Extract the liberated free amine with an organic solvent such as diethyl ether or dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to yield racemic 1-(4-tert-butylphenyl)ethanamine.

Stage 2: Chiral Resolution via Diastereomeric Salt Formation

The core of this strategy lies in reacting the racemic amine with a single enantiomer of a chiral acid. This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties and can be separated.[7][14]

Causality and Mechanism: The (R)-amine reacts with an (L)-acid to form an (R,L) salt, while the (S)-amine forms an (S,L) salt. These two salts are diastereomers. Due to their different three-dimensional structures, they pack differently into a crystal lattice, resulting in different solubilities in a given solvent system. By carefully choosing the solvent, one diastereomer can be selectively crystallized while the other remains in solution.[15]

Figure 3: Workflow for the separation of enantiomers via diastereomeric salt crystallization.

Experimental Protocol: Chiral Resolution

-

Dissolve the racemic 1-(4-tert-butylphenyl)ethanamine (1.0 eq) in a suitable solvent, such as methanol or ethanol, with gentle heating.

-

In a separate flask, dissolve L-(+)-Tartaric acid (0.5-0.6 eq) in the same solvent, also with heating. Note: Using a sub-stoichiometric amount of the resolving agent often enhances the enantiomeric purity of the precipitated salt.[8]

-

Slowly add the warm tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature, and then potentially to 0-4 °C, to induce crystallization.

-

Collect the precipitated diastereomeric salt by filtration and wash with a small amount of the cold solvent.

-

To liberate the free amine, suspend the salt in water and add a strong base (e.g., 10% NaOH) until the pH is >12.

-

Extract the (R)-amine with an organic solvent (e.g., ethyl acetate), dry the organic layer over a suitable drying agent, and concentrate.

-

Dissolve the enriched (R)-amine in a minimal amount of a suitable solvent (like diethyl ether) and add a solution of HCl in ether to precipitate the final (R)-1-(4-tert-butylphenyl)ethanamine HCl salt. Filter and dry.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the specific project requirements.

| Feature | Asymmetric Synthesis (Ellman Auxiliary) | Chiral Resolution (Diastereomeric Salt) |

| Starting Material | 4'-tert-Butylacetophenone | 4'-tert-Butylacetophenone |

| Key Reagents | (R)-tert-butanesulfinamide, Ti(OEt)₄, NaBH₄ | Ammonium formate, Chiral Acid (e.g., Tartaric Acid) |

| Theoretical Max Yield | 100% | 50% (without racemization/recycle of unwanted enantiomer) |

| Typical Enantiomeric Excess | High (>95% d.r. is common) | Variable, may require recrystallization to improve |

| Atom Economy | Higher | Lower, as half the material is the undesired enantiomer |

| Pros | High enantioselectivity, direct route | Uses cheaper reagents, well-established technology |

| Cons | More expensive chiral auxiliary, use of titanium reagent | Lower theoretical yield, process optimization can be tedious |

References

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. 4'-tert-Butylacetophenone, 98% | Fisher Scientific [fishersci.ca]

- 3. 4'-tert-Butylacetophenone | 943-27-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 4 -tert-Butylacetophenone 97 943-27-1 [sigmaaldrich.com]

- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 6. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 8. onyxipca.com [onyxipca.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. rsc.org [rsc.org]

Introduction: The Critical Role of Solubility in Chemical Development

An In-depth Technical Guide to the Solubility of 1-(4-tert-Butylphenyl)ethanamine HCl

1-(4-tert-Butylphenyl)ethanamine hydrochloride (CAS No: 91552-71-5; Molecular Formula: C₁₂H₂₀ClN; Molecular Weight: 213.75 g/mol ) is a primary amine salt that serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a lipophilic tert-butylphenyl group and a polar amine salt, presents a classic case study in solubility behavior. Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone for successful process development, formulation, and ensuring bioavailability in pharmaceutical applications.[3][4] Low aqueous solubility is a frequent cause of failure for drug candidates, making accurate solubility assessment indispensable.[5]

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. We will delve into the physicochemical principles governing its solubility, provide a detailed, field-proven protocol for its experimental determination, and discuss the interpretation of the resulting data for research and development professionals.

Physicochemical Drivers of Solubility

The solubility of this compound is dictated by the interplay between its molecular structure and the properties of the solvent. As the hydrochloride salt of a weak base, its solubility is fundamentally linked to the equilibrium between its ionized and non-ionized forms.

-

Structural Features: The molecule possesses a dual nature. The tert-butylphenyl moiety is large, nonpolar, and hydrophobic, favoring dissolution in lipophilic (non-polar) organic solvents. Conversely, the ethanamine hydrochloride group (-CH(NH₃⁺Cl⁻)CH₃) is ionic and hydrophilic, driving solubility in polar solvents, particularly water.

-

Aqueous Solubility and pH-Dependence: In aqueous media, the hydrochloride salt dissociates, and the protonated amine (an ammonium cation) can establish strong ion-dipole interactions with water molecules, promoting solubility. However, this is a pH-dependent equilibrium. According to the Henderson-Hasselbalch equation, the ratio of the ionized to the non-ionized form is governed by the pH of the solution and the pKa of the conjugate acid.

-

Low pH (Acidic): In acidic conditions (pH < pKa), the equilibrium shifts towards the protonated, cationic form, which is more water-soluble.

-

High pH (Basic): As the pH increases above the pKa, the amine is deprotonated, forming the neutral free base, 1-(4-tert-Butylphenyl)ethanamine. This free base is significantly less polar and thus has much lower aqueous solubility.[6] Therefore, the lowest aqueous solubility will be observed at a pH more than 2 units above the pKa.[6]

-

-

Organic Solvents: The principle of "like dissolves like" is paramount.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and effectively solvate both the cation and the chloride anion, suggesting good solubility. The solubility of the related phentermine hydrochloride in lower alcohols supports this prediction.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can solvate the cation well, but are less effective at solvating the chloride anion. Moderate to good solubility is expected.

-

Non-Polar Solvents (e.g., Toluene, Hexane): These solvents cannot effectively solvate the ionic salt, leading to predicted poor solubility. The free base form, however, would be expected to be much more soluble in these solvents.

-

Predicted Solubility Profile

| Solvent Class | Example Solvent | Predicted Qualitative Solubility of this compound | Rationale |

| Aqueous | Water (pH < 7) | Soluble | Ionic salt form is favored, allowing for strong ion-dipole interactions. |

| Polar Protic | Ethanol, Methanol | Soluble to Freely Soluble | Solvents can solvate both the cation and anion effectively through hydrogen bonding and dipole interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity effectively solvates the cation. |

| Low-Polarity | Dichloromethane (DCM) | Slightly Soluble to Sparingly Soluble | Moderate polarity may allow for some dissolution, but is not ideal for ionic species. |

| Non-Polar | Toluene, Hexane | Insoluble to Very Slightly Soluble | Lack of polarity prevents effective solvation of the ionic salt. |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method .[6] This method ensures that the solution has reached a state of thermodynamic equilibrium with the excess solid, providing a definitive value under specific conditions (e.g., temperature, solvent). This is distinct from kinetic solubility, which is often a higher, non-equilibrium value obtained when a compound precipitates from a stock solution (e.g., in DMSO) and is more common in high-throughput screening.[8][9]

Workflow for Shake-Flask Solubility Determination

The following diagram outlines the robust, self-validating workflow for this critical experiment.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1-(4-Tert-butylphenyl)ethan-1-amine [myskinrecipes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. benchchem.com [benchchem.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 1-(4-tert-Butylphenyl)ethanamine derivatives

An In-depth Technical Guide to the Mechanism of Action of 1-(4-tert-Butylphenyl)ethanamine Derivatives

Executive Summary

Derivatives of 1-(4-tert-Butylphenyl)ethanamine represent a significant class of compounds primarily investigated for their potent inhibitory effects on monoamine oxidase (MAO) enzymes. This guide provides a comprehensive analysis of their mechanism of action, focusing on their role as selective and often reversible inhibitors of MAO-A and MAO-B. By modulating the levels of key neurotransmitters, these derivatives hold therapeutic potential for a range of neurological disorders, including depression and Parkinson's disease. This document details the molecular interactions, structure-activity relationships (SAR), and the critical experimental methodologies used to characterize their activity, offering a technical resource for researchers and drug development professionals in the field of neuropharmacology.

Introduction: Targeting Monoamine Oxidase in Neurological Disorders

Monoamine oxidase (MAO) is a critical enzyme responsible for the oxidative deamination of endogenous and exogenous monoamines, including key neurotransmitters like dopamine, serotonin, and norepinephrine.[1] The enzyme exists in two distinct isoforms, MAO-A and MAO-B, which differ in their substrate specificity, inhibitor sensitivity, and tissue distribution.[1]

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine and is a primary target for antidepressant drugs.

-

MAO-B: Primarily metabolizes phenylethylamine and dopamine and is a key target for drugs aimed at treating Parkinson's disease and other neurodegenerative conditions.